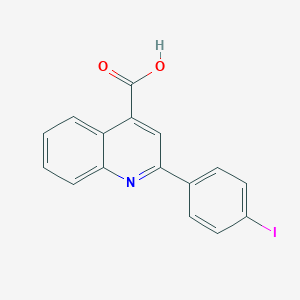

2-(4-Iodophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-iodophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAFASJIQYNTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-(4-Iodophenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenyl)quinoline-4-carboxylic Acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents and biologically active molecules.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] This guide focuses on a specific analogue, this compound, providing a comprehensive analysis of its core physicochemical properties.

Understanding these properties—solubility, acidity (pKa), and lipophilicity (LogP)—is not merely an academic exercise. For researchers in drug discovery and development, these parameters are fundamental predictors of a compound's behavior in biological systems. They govern everything from absorption and distribution to metabolic stability and excretion (ADME), ultimately dictating the viability of a molecule as a potential drug candidate. This document serves as a technical resource, blending theoretical principles with actionable experimental protocols to enable a thorough characterization of this compound.

Section 1: Chemical Identity and Structural Properties

A molecule's identity and fundamental properties are the foundation of its chemical character. This compound is a structurally rigid, aromatic molecule featuring a quinoline core substituted at the 2-position with an iodophenyl group and at the 4-position with a carboxylic acid. The presence of the heavy iodine atom significantly increases its molecular weight, while the carboxylic acid group is the primary determinant of its acidic nature.

Chemical Structure:

Core Compound Data:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 312943-44-5 | [4][5] |

| Molecular Formula | C₁₆H₁₀INO₂ | [5][6] |

| Molecular Weight | 375.16 g/mol | [5] |

While specific experimental data for properties like melting point are not widely published for this exact molecule, the rigid, planar aromatic structure suggests a high melting point, likely exceeding 250°C, similar to related analogs.[7]

Section 2: Solubility Profile: Theoretical Basis and Experimental Determination

The solubility of a compound dictates its formulation possibilities and its interaction with aqueous biological environments. The principle of "like dissolves like" provides a strong predictive framework for this compound.[8] Its large, nonpolar aromatic core suggests poor solubility in water but good solubility in organic solvents like DMSO and DMF. However, the ionizable carboxylic acid group is key; deprotonation in a basic solution will form a highly polar carboxylate salt, dramatically increasing aqueous solubility.

Experimental Protocol: Qualitative Solubility Determination

This protocol systematically assesses solubility in solvents of varying pH to confirm the compound's acidic nature and establish a practical solubility profile.[9][10]

Methodology:

-

Preparation: Label five clean, dry test tubes: "Water," "5% NaOH," "5% NaHCO₃," "5% HCl," and "Ethanol."

-

Sample Addition: Add approximately 10-20 mg of the compound to each test tube.

-

Solvent Addition: Add 2 mL of the corresponding solvent to each tube.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Observe each tube against a contrasting background. Classify as "Soluble" (a clear, homogenous solution), "Partially Soluble" (some solid remains but solution is not clear), or "Insoluble" (no apparent dissolution).[8]

-

pH Confirmation (for Water): If the compound shows any solubility in water, test the resulting solution with litmus or pH paper to confirm its acidic nature.[10]

Causality and Interpretation:

-

Insolubility in Water and 5% HCl: Confirms the nonpolar character of the neutral molecule and the absence of a basic functional group.

-

Solubility in 5% NaOH: This is expected for a carboxylic acid, which reacts with a strong base to form a soluble sodium salt.

-

Solubility in 5% NaHCO₃: This is a critical differentiator. Sodium bicarbonate is a weaker base than sodium hydroxide. Solubility in this medium strongly indicates the presence of a carboxylic acid, as they are generally acidic enough to be deprotonated by bicarbonate, whereas many phenols are not.[9]

Workflow for Solubility Classification

Caption: Workflow for classifying an organic compound based on solubility.

Section 3: Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of a molecule's acidity. For a drug candidate, it determines the degree of ionization at a given pH, which profoundly impacts solubility, membrane permeability, and receptor binding. The Henderson-Hasselbalch equation links pKa to the ratio of the protonated (HA) and deprotonated (A⁻) forms of the molecule. Given the electron-withdrawing nature of the quinoline ring system, the pKa of the carboxylic acid is expected to be in the range of 4-5.[11][12]

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic and reliable method involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13]

Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., 20 mL of 50:50 ethanol:water) to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titrant: Fill a burette with a standardized solution of 0.1 M NaOH.

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The inflection point of this sigmoid curve is the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point.

Workflow for Potentiometric pKa Determination

Caption: The gold-standard Shake-Flask method for experimental LogP determination.

Section 5: Synthesis and Biological Context

While this guide focuses on physicochemical properties, understanding the compound's origin and potential application provides valuable context. Quinoline-4-carboxylic acids are often synthesized via classic named reactions like the Doebner reaction or the Pfitzinger condensation, which involve the reaction of anilines, pyruvic acid, and aldehydes or ketones. [3][14][15] The broader class of 2-phenylquinoline-4-carboxylic acid derivatives has been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Activity [1][7]* Enzyme Inhibition: Including dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), which are important targets in cancer therapy. [15][16]* SIRT3 Inhibition: A target for leukemia therapy. The specific physicochemical profile of this compound—its acidity, low aqueous solubility in its neutral form, and high lipophilicity—will directly influence its performance in these biological assays and its potential as a lead compound for further optimization.

Conclusion

This compound presents a classic physicochemical profile for a lead-like, aromatic carboxylic acid. Its properties are dominated by the interplay between a large, lipophilic scaffold and a single, ionizable acidic group. The experimental protocols detailed herein provide a robust framework for researchers to empirically validate these characteristics. The resulting data on solubility, pKa, and LogP are indispensable for guiding medicinal chemistry efforts, informing formulation strategies, and building predictive models for in vivo behavior. A thorough understanding of this foundational profile is the first critical step in the journey from a promising molecule to a potential therapeutic.

References

- 2-(4-Iodo-phenyl)-quinoline-4-carboxylic acid. (n.d.). Vertex AI Search.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Sacramento State.

- 2-(4-IODO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID - ChemBK. (n.d.). ChemBK.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). NIH.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- 2-(4-iodophenyl)-4-quinolinecarboxylic acid. (n.d.). ChemicalBook.

- Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.

- Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications.

- How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate.

- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025, August 8). ResearchGate.

- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PMC - NIH.

- Physical Properties of Carboxylic Acids. (2023, January 22). Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Iodo-phenyl)-quinoline-4-carboxylic acid [chemdict.com]

- 5. chembk.com [chembk.com]

- 6. 2-(4-iodophenyl)-4-quinolinecarboxylic acid [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the diverse pharmacological properties of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present quantitative biological data, and provide detailed experimental protocols for the evaluation of their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The versatility of the quinoline ring system, which allows for extensive structural modifications, makes it a highly promising platform for the development of novel therapeutic agents to address a wide range of diseases.

The Quinoline-4-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The fundamental structure of quinoline-4-carboxylic acid, characterized by a fused benzene and pyridine ring with a carboxylic acid group at the C4 position, provides a unique electronic and steric framework for molecular interactions with biological targets. The synthetic accessibility of this scaffold, primarily through well-established reactions like the Doebner and Pfitzinger syntheses, allows for the creation of large and diverse compound libraries for high-throughput screening and lead optimization.[1][2] This guide will explore the key biological activities that have established quinoline-4-carboxylic acid derivatives as a cornerstone in modern drug discovery.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents by modulating various cellular processes crucial for tumor growth and survival.[3] Their multifaceted mechanisms of action include the inhibition of key enzymes involved in nucleotide biosynthesis and epigenetic regulation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer properties of these derivatives are often attributed to their ability to inhibit specific enzymes that are overexpressed or hyperactive in cancer cells.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition : DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells. Certain quinoline-4-carboxylic acid derivatives act as potent inhibitors of DHODH, leading to pyrimidine starvation and subsequent cell cycle arrest and apoptosis.[4]

-

Sirtuin 3 (SIRT3) Inhibition : SIRT3, a mitochondrial NAD+-dependent deacetylase, plays a crucial role in regulating mitochondrial function and metabolism. Its dysregulation has been implicated in various cancers. Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective SIRT3 inhibitors, inducing G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[5][6]

-

Histone Deacetylase (HDAC) Inhibition : HDACs are key epigenetic modulators, and their inhibition can lead to the re-expression of tumor suppressor genes. Novel 2-phenylquinoline-4-carboxylic acid derivatives have been developed as selective HDAC3 inhibitors, demonstrating potent in vitro anticancer activity through the induction of G2/M cell cycle arrest and apoptosis.[7][8]

Caption: Anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Quantitative Anticancer Activity

The potency of these derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 41 | DHODH | - | 0.00971 | [4] |

| 43 | DHODH | - | 0.0262 | [4] |

| P6 | SIRT3 | MLLr leukemic cells | 7.2 | [5][6] |

| D28 | HDAC3 | K562 | 24.45 | [7][8] |

| 3j | Not specified | MCF-7 (Breast) | Potent (82.9% growth reduction) | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.[3]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of quinoline-4-carboxylic acid have a long-standing history as effective antimicrobial agents, forming the basis of the quinolone class of antibiotics. Their activity extends to both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, as well as certain fungal pathogens.[13][14][15]

Mechanism of Action: Inhibition of DNA Replication

The primary mechanism of antibacterial action for quinolone derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][8] These type II topoisomerases are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[5] This mechanism makes them bactericidal.

Caption: Antimicrobial mechanism of quinoline-4-carboxylic acid derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [13] |

| 5a7 | Escherichia coli | 128 | [13] |

| Various | Gram (+) and Gram (-) bacteria | 62.50–250 | [6] |

| Compound 6 | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][11][12][17]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[12]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing sterile broth.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

-

Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Antiviral Activity: Targeting Host Factors for Broad-Spectrum Efficacy

Quinoline-4-carboxylic acid derivatives have emerged as promising antiviral agents with a unique mechanism of action that targets host cellular machinery rather than viral proteins. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[5]

Mechanism of Action: Inhibition of Host Dihydroorotate Dehydrogenase (DHODH)

The primary antiviral mechanism of many quinoline-4-carboxylic acid derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[5] As previously discussed in the context of anticancer activity, DHODH is essential for the de novo synthesis of pyrimidines. Viruses are highly dependent on the host cell's nucleotide pool for the replication of their genetic material (DNA or RNA). By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, thereby effectively starving the virus of the necessary building blocks for replication.[5][8]

Quantitative Antiviral Activity

The antiviral potency is often measured by the 50% effective concentration (EC50), which is the concentration of the compound that reduces viral replication by 50%.

| Compound ID | Virus | EC50 | Reference |

| C44 | VSV | 2 nM | [5] |

| C44 | WSN-Influenza | 41 nM | [5] |

| C12 | VSV | 0.110 µM | [5] |

| Compound 1 | SARS-CoV-2 (Vero 76 cells) | 1.5 ± 1.0 µM | [11] |

| Compound 2 | SARS-CoV-2 (Caco-2 cells) | 5.9 ± 3.2 µM | [11] |

| Compound 4h | Bovine herpesvirus type 5 | 6.0 ± 1.5 µM | [18] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques in a cell monolayer.[7][10][19]

Principle: Lytic viruses form clear zones of cell death, or plaques, in a confluent layer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.[7]

Step-by-Step Methodology:

-

Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known amount of virus for a defined adsorption period (e.g., 1-2 hours).

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the quinoline-4-carboxylic acid derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value.

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory disorders.[7][12]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are mediated through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

-

Cyclooxygenase-2 (COX-2) Inhibition : COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been designed as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved side-effect profile.[5][6]

-

Inhibition of Nitric Oxide (NO) Production : In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Quinoline-4-carboxylic acid derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, indicating their ability to suppress inflammatory responses.[7][8]

Quantitative Anti-inflammatory Activity

The in vitro anti-inflammatory activity is often assessed by the IC50 value for the inhibition of inflammatory markers like COX-2 or NO production.

| Compound ID | Assay | Cell Line | IC50 | Reference |

| 9e | COX-2 Inhibition | - | 0.043 µM | [5][6] |

| Quinoline-4-carboxylic acid | LPS-induced NO Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [7][8] |

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][17][18][19]

Principle: LPS stimulation of RAW 264.7 macrophage cells induces the expression of iNOS, leading to the production of NO, which is released into the culture medium as nitrite. The nitrite concentration can be quantified using the Griess reagent.[13]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-4-carboxylic acid derivative for a specified period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the IC50 value for the inhibition of NO production.

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic tractability of this core structure, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its importance in modern medicinal chemistry. The anticancer, antimicrobial, antiviral, and anti-inflammatory properties highlighted in this guide demonstrate the potential of these compounds to address a multitude of unmet medical needs. Future research in this area will likely focus on the design of more potent and selective derivatives with optimized pharmacokinetic and safety profiles, leveraging the foundational knowledge presented herein to accelerate the discovery of new and effective medicines.

References

-

Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]

-

Zhang, Y., Wang, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928647. [Link]

-

Zhang, Y., Wang, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

-

Zhang, Y., Wang, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928647. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]

-

Al-Ebous, A. A., Al-Qaisi, J. A., Abu-Izneid, T., & Al-Hiari, Y. M. (2022). Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. ChemistryOpen, 11(7), e202200078. [Link]

-

Tantituvanont, A., Werawatganone, P., & Nakyai, W. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

-

Wang, X., Xie, X., Li, J., Li, Y., Cai, Y., Chen, W., ... & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. [Link]

-

Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389–398. [Link]

-

Wang, X., Xie, X., Li, J., Li, Y., Cai, Y., Chen, W., ... & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. [Link]

-

de Souza, M. C. B. V., da Silva, A. J. M., Leite, J. P. G., de Almeida, L. C. A., de Souza, R. O. M. A., & Frugulhetti, I. C. P. P. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral therapy, 25(1), 13–20. [Link]

-

Khan, I., Saeed, A., Iqbal, J., Ali, S., & Hameed, S. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220890. [Link]

-

Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 28(24), 8089. [Link]

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Strigáčová, J., Hudecová, D., Varečka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 45(4), 305–309. [Link]

-

Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., Mabkhot, Y. N., Ghabbour, H. A., & Al-Agamy, M. H. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 83(17), 10337–10344. [Link]

-

Singh, V. K., Singh, S., Jyoti, A., Srivastava, A., Singh, P., & Singh, R. P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 41(19), 9789–9804. [Link]

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jkb.ub.ac.id [jkb.ub.ac.id]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Aryl-Quinoline-4-Carboxylic Acids

Introduction

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, immunosuppressive, and antiviral properties[1][2]. The versatility of this chemical motif arises from its ability to be extensively modified, allowing for the fine-tuning of its pharmacological profile[3]. While derivatives have been explored for various molecular targets, the preponderant and most well-characterized mechanism of action for this class is the potent inhibition of a critical metabolic enzyme: dihydroorotate dehydrogenase (DHODH)[3][4].

This guide provides an in-depth exploration of this primary mechanism, elucidating the molecular interactions, the downstream cellular consequences, and the experimental methodologies used to validate this mode of action. We will also briefly touch upon other emerging mechanisms associated with this versatile scaffold, providing a comprehensive overview for researchers and drug development professionals.

Primary Mechanism of Action: Potent Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The cornerstone of the therapeutic potential for many 2-aryl-quinoline-4-carboxylic acids, exemplified by the extensively studied compound Brequinar (DuP-785), is the targeted inhibition of dihydroorotate dehydrogenase (DHODH)[5][6].

The Target: DHODH in De Novo Pyrimidine Biosynthesis

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate[7][8]. This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are indispensable building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway, making DHODH a compelling therapeutic target[6][9].

Caption: The De Novo Pyrimidine Biosynthesis Pathway.

Molecular Interaction and Structure-Activity Relationship (SAR)

The potent inhibitory activity of this class of compounds is governed by specific structural features that facilitate high-affinity binding to the DHODH enzyme. Extensive structure-activity relationship (SAR) studies have identified three critical regions on the 2-aryl-quinoline-4-carboxylic acid scaffold[4].

-

C-4 Carboxylic Acid: This group is strictly required for activity. It forms a crucial salt bridge with a key arginine residue (R136) in the enzyme's active site, anchoring the inhibitor in the binding pocket[9].

-

C-2 Bulky Hydrophobic Substituent: A large, hydrophobic group, typically an aryl or biphenyl moiety, is necessary for potent inhibition[3][4]. This group occupies a hydrophobic channel in the enzyme, forming van der Waals interactions with nonpolar residues.

-

Quinoline Ring: The planar quinoline core fits into the binding site, and substitutions on its benzo portion can modulate potency and pharmacokinetic properties[4].

The prototypical inhibitor Brequinar, for example, features a 2'-fluoro-1,1'-biphenyl group at the C-2 position and a fluorine atom at the C-6 position, which contribute to its high potency[4].

Caption: Simplified Inhibitor Binding at the DHODH Active Site.

The following table summarizes SAR data for selected analogues, highlighting the impact of substitutions on DHODH inhibitory potency.

| Compound ID | 2-Aryl Substituent | Other Substituents | DHODH IC₅₀ (nM) | Reference |

| Brequinar | 2'-Fluoro-1,1'-biphenyl-4-yl | 6-Fluoro, 3-Methyl | ~20 | [10] |

| Analog 41 | Substituted Pyridine | - | 9.71 ± 1.4 | [9] |

| Analog 43 | Substituted Pyridine | - | 26.2 ± 1.8 | [9] |

| Analog 1 | 2'-Fluoro-1,1'-biphenyl-4-yl | - | 250 | [3] |

Downstream Cellular Consequences

The inhibition of DHODH initiates a cascade of cellular events stemming from pyrimidine starvation.

-

Pyrimidine Pool Depletion: The direct consequence of DHODH inhibition is a rapid decrease in the intracellular pool of orotate and downstream pyrimidine nucleotides (UMP, UTP, CTP)[10].

-

Inhibition of Macromolecule Synthesis: With insufficient pyrimidine building blocks, the synthesis of both DNA and RNA is severely impaired[11].

-

Cell Cycle Arrest: The block in DNA replication forces cells to halt their progression through the cell cycle, typically inducing an arrest at the S-phase[9][11].

-

Inhibition of Proliferation: The inability to synthesize new genetic material and proteins ultimately leads to a potent cytostatic effect, inhibiting the proliferation of rapidly dividing cells[11].

This chain of events explains the efficacy of these compounds as anticancer and immunosuppressive agents, as both cancer cells and activated T and B lymphocytes are highly reliant on de novo pyrimidine synthesis for their expansion.

Caption: Cellular Consequences of DHODH Inhibition.

Experimental Elucidation of the Mechanism

Validating the mechanism of action for a DHODH inhibitor involves a series of well-defined biochemical and cell-based assays.

Key Experiment: In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHODH.

Principle: The assay monitors the reduction of a co-substrate, typically ubiquinone or an alternative electron acceptor like 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the dihydroorotate substrate. The rate of DCIP reduction can be measured spectrophotometrically as a decrease in absorbance at ~600 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100).

-

Prepare stock solutions of dihydroorotate (substrate), Coenzyme Q10 (co-substrate), and DCIP (electron acceptor) in appropriate solvents.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series.

-

Prepare a solution of purified recombinant human DHODH enzyme.

-

-

Assay Setup (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 2 µL of the serially diluted test compound or DMSO (vehicle control).

-

Add 20 µL of a pre-mixed solution containing dihydroorotate and Coenzyme Q10.

-

Add 10 µL of the DCIP solution.

-

-

Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the DHODH enzyme solution to each well.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.

-

Normalize the velocities to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for an In Vitro DHODH Inhibition Assay.

Beyond DHODH: Exploring Other Mechanisms

While DHODH is the primary target for many compounds in this class, the versatile 2-aryl-quinoline-4-carboxylic acid scaffold has been adapted to inhibit other enzymes. It is crucial for researchers to recognize that the biological activity of a given derivative is highly dependent on its specific substitution pattern.

-

Histone Deacetylase (HDAC) Inhibition: By modifying the scaffold to include a zinc-binding group (ZBG) and an appropriate linker, derivatives have been developed as isoform-selective HDAC inhibitors, particularly targeting HDAC3[12][13].

-

Sirtuin (SIRT) Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a class III HDAC, with potential applications in leukemia differentiation therapy[14][15].

-

Other Kinase/Enzyme Targets: The quinoline core is a common motif in kinase inhibitors, and it is plausible that some derivatives may exhibit off-target effects on various kinases or other enzymes. One study noted that Brequinar can inhibit tyrosine phosphorylation, although this mechanism is less characterized than its effect on DHODH[10].

These findings underscore the chemical tractability of the 2-aryl-quinoline-4-carboxylic acid core and highlight its potential for generating inhibitors against diverse biological targets beyond pyrimidine synthesis.

Conclusion and Future Directions

The principal mechanism of action for the 2-aryl-quinoline-4-carboxylic acid class of compounds is the potent and selective inhibition of dihydroorotate dehydrogenase. This action depletes cellular pyrimidine pools, leading to cell cycle arrest and the inhibition of proliferation, which forms the basis for their therapeutic investigation in oncology and autoimmune diseases. The well-defined structure-activity relationship provides a clear roadmap for the rational design of next-generation DHODH inhibitors with improved potency and pharmacokinetic profiles[9][16][17].

Future research will likely focus on optimizing these molecules to enhance their therapeutic index and overcome potential resistance mechanisms, such as upregulation of the nucleotide salvage pathway[6]. Furthermore, the demonstrated adaptability of the scaffold for targeting other enzymes like HDACs and SIRTs opens exciting new avenues for drug discovery, leveraging this privileged structure to address a wider range of diseases.

References

-

Brequinar - Wikipedia. Available from: [Link]

-

Xu, X., et al. (1998). Novel mechanisms of brequinar sodium immunosuppression on T cell activation. PubMed. Available from: [Link]

-

Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research. Available from: [Link]

-

The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Publications. Available from: [Link]

-

Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research. Available from: [Link]

-

The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available from: [Link]

-

Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. Available from: [Link]

-

Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available from: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Institutes of Health. Available from: [Link]

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available from: [Link]

-

Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. Available from: [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Publications. Available from: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available from: [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. Available from: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. RSC Publishing. Available from: [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. PubMed. Available from: [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available from: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLOS Biology. Available from: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. Available from: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijcps.org [ijcps.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brequinar - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies [physchemres.org]

- 8. physchemres.org [physchemres.org]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 13. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

The Alchemist's Guide to Quinoline Inhibitors: From Synthesis to Biological Supremacy

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Core - A Privileged Scaffold in Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry.[1][2] Its rigid structure and versatile electronic properties have established it as a "privileged structure," a framework that demonstrates a remarkable propensity for binding to a wide array of biological targets.[3][4] From the historical triumph of quinine in combating malaria to the modern-day clinical success of kinase inhibitors in oncology, quinoline-based compounds have consistently proven their therapeutic mettle.[5][6][7] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the discovery and synthesis of novel quinoline inhibitors, blending foundational principles with cutting-edge techniques.

Part I: The Synthetic Arsenal - Crafting the Quinoline Core

The synthetic versatility of the quinoline ring system is a key factor in its enduring appeal.[1] A multitude of synthetic routes, both classical and contemporary, allow for the precise installation of diverse functionalities, enabling the systematic exploration of chemical space.

Classical Foundations: Time-Tested Routes to the Quinoline Nucleus

Several named reactions form the bedrock of quinoline synthesis, each with its own set of advantages and limitations.

-

The Friedländer Annulation: This venerable reaction, first reported in 1882, involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[8][9] The reaction is typically catalyzed by acid or base and proceeds through an initial aldol condensation followed by cyclodehydration.[9][10] The primary advantage of the Friedländer synthesis lies in its convergent nature, allowing for the rapid assembly of polysubstituted quinolines.[11] However, the traditional conditions can be harsh, sometimes requiring high temperatures, which may not be suitable for sensitive substrates.[8]

-

Other Foundational Syntheses: The Skraup, Doebner-von Miller, and Combes syntheses are other classical methods that have significantly contributed to the field.[12] The Skraup synthesis, for instance, utilizes glycerol and an aniline in the presence of an oxidizing agent and sulfuric acid to produce quinolines.[13] While robust, these methods can sometimes suffer from a lack of regiocontrol and the use of harsh reagents.[12]

Modern Armament: Innovations in Quinoline Synthesis

Recent years have witnessed a surge in the development of more efficient, greener, and versatile methods for quinoline synthesis.

-

Transition-Metal-Catalyzed Strategies: The advent of transition-metal catalysis has revolutionized organic synthesis, and quinoline construction is no exception. Palladium, rhodium, and copper-catalyzed reactions have enabled novel disconnections and milder reaction conditions.[14] For instance, palladium-catalyzed oxidative annulation of anilines with allyl alcohols provides a redox-neutral pathway to 2-substituted quinolines.[14]

-

C-H Activation: The Atom-Economical Frontier: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of the quinoline core, as well as for its de novo synthesis.[15][16] This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps.[17] For example, rhodium-catalyzed C-H activation allows for the direct arylation of quinolines at the C2 position.[15]

-

Microwave-Assisted and Multicomponent Reactions: The use of microwave irradiation can dramatically reduce reaction times and improve yields in classical syntheses like the Friedländer and Skraup reactions.[12] Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex quinoline derivatives.[18]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a 2,4-Disubstituted Quinoline

This protocol provides a representative example of a modern, efficient synthesis of a quinoline derivative. The rationale for choosing a microwave-assisted approach is the significant reduction in reaction time and often, an improvement in yield compared to conventional heating.

Objective: To synthesize 2-methyl-4-phenylquinoline from 2-aminoacetophenone and acetophenone.

Materials:

-

2-Aminoacetophenone (1 mmol, 135 mg)

-

Acetophenone (1.2 mmol, 144 mg, 140 µL)

-

p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 34 mg)

-

Ethanol (3 mL)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

-

Reaction Setup: In a 10 mL microwave synthesis vial, combine 2-aminoacetophenone, acetophenone, and p-TSA.

-

Solvent Addition: Add ethanol (3 mL) to the vial and cap it securely.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

-

Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-methyl-4-phenylquinoline.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the quinoline product indicates reaction progression. The final product's identity and purity are confirmed by spectroscopic methods.

Part II: The Hunt for Bioactivity - From High-Throughput Screening to Lead Optimization

The journey from a synthesized quinoline library to a viable drug candidate is a multi-step process involving target identification, screening, and iterative optimization.

Target Selection and High-Throughput Screening (HTS)

The diverse biological activities of quinolines stem from their ability to interact with a wide range of targets, including protein kinases, DNA, and various enzymes.[1][19] In oncology, protein kinases are a particularly important class of targets, and many quinoline-based kinase inhibitors have been developed.[3][7]

High-throughput screening (HTS) is a crucial first step in identifying "hits" from a large compound library.[20] For kinase inhibitors, various HTS assay formats are available, often detecting the consumption of ATP or the formation of ADP.[21][22]

Workflow for Quinoline Inhibitor Discovery

Caption: A generalized workflow for the discovery of novel quinoline inhibitors.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.[23] Structure-activity relationship (SAR) studies are central to this process.[24] For example, in the case of 4-aminoquinoline antimalarials like chloroquine, it is well-established that an electron-withdrawing group at the 7-position is crucial for activity.[25] Similarly, for many quinoline-based kinase inhibitors, specific substitution patterns are required for optimal interaction with the ATP-binding pocket of the target kinase.[26]

Case Study: Quinoline-Based Tyrosine Kinase Inhibitors

The inhibition of tyrosine kinases is a validated strategy in cancer therapy.[27] Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core and function as tyrosine kinase inhibitors.[26] The development of these drugs involved extensive SAR studies to optimize their activity against specific kinases like Abl and c-Met.[28]

Signaling Pathway Targeted by EGFR Inhibitors

Caption: Simplified signaling pathway of EGFR and its inhibition by a quinoline-based drug.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of a quinoline inhibitor against a target kinase.

Materials:

-

Target kinase

-

Substrate peptide

-

ATP

-

Quinoline inhibitor (serially diluted)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay buffer

-

384-well white assay plates

Procedure:

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the assay buffer, substrate peptide, and the quinoline inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the target kinase and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Generation:

-

Add the Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated to validate the robustness of the screen.

Data Presentation: SAR of a Hypothetical Quinoline Kinase Inhibitor Series

The following table illustrates a typical SAR study for a series of quinoline analogs, where modifications are made at the R1 and R2 positions to probe their effect on inhibitory potency.

| Compound | R1 | R2 | IC50 (nM) |

| 1a | -H | -H | 1500 |

| 1b | -Cl | -H | 750 |

| 1c | -OCH₃ | -H | 1200 |

| 1d | -Cl | -F | 250 |

| 1e | -Cl | -NH₂ | 50 |

Analysis:

-

The introduction of a chlorine atom at R1 (1b vs 1a) improves potency, suggesting a favorable interaction in a hydrophobic pocket.

-

An electron-donating group at R1 (1c) is detrimental to activity compared to the chloro-substituted analog.

-

Adding a fluorine at R2 (1d) further enhances potency, likely through additional polar interactions.

-

The introduction of an amino group at R2 (1e) results in a significant boost in potency, indicating a key hydrogen bonding interaction.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a rich source of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, including C-H activation and multicomponent reactions, will undoubtedly expand the accessible chemical space for quinoline derivatives.[17][29] Coupled with advances in computational drug design and a deeper understanding of disease biology, the future of quinoline-based drug discovery is bright. The strategic combination of efficient synthesis and robust biological evaluation will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. Retrieved January 15, 2026, from [Link]

-

Mushtaq, S., et al. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1465-1484. Retrieved January 15, 2026, from [Link]

-

Patel, D. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Retrieved January 15, 2026, from [Link]

-

Verma, A., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Archiv der Pharmazie, 354(11), e2100230. Retrieved January 15, 2026, from [Link]

-

Baurin, N., et al. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Retrieved January 15, 2026, from [Link]

-

Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed. Retrieved January 15, 2026, from [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). PubMed. Retrieved January 15, 2026, from [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. (2022). SpringerLink. Retrieved January 15, 2026, from [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2017). PubMed. Retrieved January 15, 2026, from [Link]

-

Encinas López, A. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 132-146). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2010). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]

-

Mandal, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Discovery of novel targets of quinoline drugs in the human purine binding proteome. (2002). Molecular Pharmacology. Retrieved January 15, 2026, from [Link]

-

High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. Retrieved January 15, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Retrieved January 15, 2026, from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved January 15, 2026, from [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. Retrieved January 15, 2026, from [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Retrieved January 15, 2026, from [Link]

-

The Friedländer Synthesis of Quinolines. (2011). Organic Reactions. Retrieved January 15, 2026, from [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved January 15, 2026, from [Link]

-

Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

Friedlander quinoline synthesis. (n.d.). Química Orgánica. Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Scilit. Retrieved January 15, 2026, from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

-

A comprehensive review of quinoline scaffolds in antitubercular drug discovery. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (1997). PubMed. Retrieved January 15, 2026, from [Link]

-

Structure–activity relationships (SAR) of quinoline antimalarial agents. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Retrieved January 15, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. Retrieved January 15, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed. Retrieved January 15, 2026, from [Link]

-

Different biological activities of quinoline. (2024). Wisdomlib. Retrieved January 15, 2026, from [Link]

-

Examples of natural products and approved drugs with a quinoline ring system. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Some examples of quinoline-based approved drugs. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Friedlaender Synthesis [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 28. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scilit.com [scilit.com]

A Technical Guide to the Spectral Analysis of 2-(4-Iodophenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for 2-(4-Iodophenyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral characteristics of this class of molecules, grounded in established scientific principles and comparative data from structurally related compounds.

Introduction: The Significance of 2-Arylquinoline-4-carboxylic Acids

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Derivatives of this core have demonstrated a wide range of biological activities, including potential as anticancer and antibacterial agents.[3][4] Accurate structural elucidation through spectral analysis is a cornerstone of the discovery and development process for novel compounds within this chemical class. This guide will focus on the iodo-substituted analogue, a valuable intermediate for further chemical modifications.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on extensive data from analogous compounds.[5][6][7][8]

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the quinoline and iodophenyl rings. The chemical shifts are influenced by the electronic environment of each proton. The predicted chemical shifts (in ppm) in a typical solvent like DMSO-d₆ are summarized in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | ~14.0 | Singlet (broad) | - | The acidic proton of the carboxylic acid is typically downfield and may be broad. |

| H5 | ~8.6 | Doublet | ~8.5 | |

| H3 | ~8.5 | Singlet | - | |

| H8 | ~8.2 | Doublet | ~8.4 | |

| H2', H6' | ~8.1 | Doublet | ~8.5 | Protons on the iodophenyl ring adjacent to the quinoline. |

| H6 | ~7.9 | Triplet | ~7.6 | |

| H3', H5' | ~7.8 | Doublet | ~8.5 | Protons on the iodophenyl ring meta to the quinoline. |

| H7 | ~7.7 | Triplet | ~7.6 |

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C4 (COOH) | ~167 | Carboxylic acid carbon. |

| C2 | ~155 | Carbon of the quinoline ring attached to the iodophenyl group. |

| C8a | ~148 | |

| C4a | ~143 | |

| C4' | ~138 | Carbon of the iodophenyl ring attached to the iodine atom. |

| C1' | ~138 | Carbon of the iodophenyl ring attached to the quinoline ring. |

| C6 | ~131 | |

| C5 | ~130 | |

| C3', C5' | ~130 | |

| C7 | ~128 | |

| C2', C6' | ~128 | |

| C8 | ~126 | |

| C3 | ~120 | |

| C-I | ~95 | The carbon directly attached to the iodine atom will be significantly shifted upfield due to the heavy atom effect. |

II. High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

A. Expected HRMS Data

For this compound (C₁₆H₁₀INO₂), the expected monoisotopic mass and the appearance in the mass spectrum are detailed below.

| Ion | Calculated m/z | Notes |

| [M+H]⁺ | 375.9778 | The protonated molecular ion is expected to be the base peak in positive ion mode ESI. |

| [M-H]⁻ | 373.9632 | The deprotonated molecular ion in negative ion mode. |

| [M+Na]⁺ | 397.9597 | Sodium adducts are commonly observed. |

B. Fragmentation Pattern

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecule will fragment in a characteristic manner. The fragmentation of quinoline-4-carboxylic acids typically involves the loss of the carboxyl group.[9][10][11]

Workflow for HRMS Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing HRMS data.

III. Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectral data discussed. These are based on common practices for the analysis of small organic molecules.[5][6][7]

A. NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-